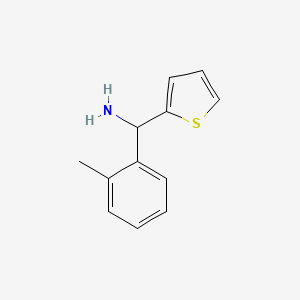

1-(2-Methylphenyl)-1-(2-thienyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl)-thiophen-2-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-9-5-2-3-6-10(9)12(13)11-7-4-8-14-11/h2-8,12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSYDWJTJQECBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Primary Synthetic Pathways

The synthesis of 1-(2-Methylphenyl)-1-(2-thienyl)methanamine can be approached through several strategic disconnections. A primary and widely utilized method involves the reductive amination of a corresponding ketone precursor, (2-methylphenyl)(thiophen-2-yl)methanone.

Reductive Amination Pathway:

This pathway typically proceeds in two discrete mechanistic steps:

Imine Formation: The carbonyl group of (2-methylphenyl)(thiophen-2-yl)methanone undergoes a nucleophilic attack by ammonia (B1221849) or a protected amine equivalent. This is followed by dehydration to form the corresponding imine intermediate. The reaction is often catalyzed by a mild acid to facilitate the protonation of the carbonyl oxygen, thereby increasing its electrophilicity.

Reduction of the Imine: The C=N double bond of the imine is then reduced to a single bond. This can be achieved through various reducing agents. Catalytic hydrogenation using transition metal catalysts like palladium or platinum is a common approach. Alternatively, hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed. The choice of reducing agent can influence the reaction conditions and selectivity.

A detailed mechanistic investigation would involve kinetic studies to determine the rate-determining step, which is often the dehydration step in imine formation under neutral or slightly acidic conditions.

| Synthetic Step | Reactants | Key Intermediate | Product | Common Reagents/Catalysts |

| Imine Formation | (2-methylphenyl)(thiophen-2-yl)methanone, Ammonia | Iminium ion | N-((2-methylphenyl)(thiophen-2-yl)methylene)amine | Mild acid (e.g., acetic acid) |

| Reduction | N-((2-methylphenyl)(thiophen-2-yl)methylene)amine | - | This compound | H₂, Pd/C; NaBH₄; LiAlH₄ |

Studies on Nucleophilic Substitution Reactions Involving the Amine Moiety

The primary amine group in this compound is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily attacking electrophilic centers.

N-Alkylation and N-Acylation:

N-Alkylation: The amine can undergo nucleophilic substitution with alkyl halides (SN2 reaction) to form secondary and tertiary amines. The reaction rate is influenced by the steric hindrance around the nitrogen atom and the nature of the alkyl halide.

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of amides. This reaction is typically rapid and exothermic. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

| Reaction Type | Electrophile | Product Class | General Mechanism |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | SN2 |

| N-Acylation | Acyl Chloride (R-COCl) | Amide | Nucleophilic Acyl Substitution |

Oxidative and Reductive Transformation Pathways

The oxidation and reduction of this compound can target different parts of the molecule, primarily the amine and the aromatic/heterocyclic rings.

Oxidation: Mild oxidation of the primary amine can lead to the formation of the corresponding imine or oxime. Stronger oxidizing agents may lead to the cleavage of the C-N bond or degradation of the aromatic rings. The thiophene (B33073) ring is also susceptible to oxidation, which can result in the formation of sulfoxides or sulfones.

Reduction: The aromatic rings (phenyl and thienyl) can be reduced under forcing conditions, such as high-pressure catalytic hydrogenation. This would result in the formation of the corresponding saturated cyclic structures.

Acid-Catalyzed and Base-Catalyzed Reactions

The reactivity of this compound is significantly influenced by the pH of the reaction medium.

Acid-Catalyzed Reactions: In the presence of acid, the primary amine is protonated to form an ammonium (B1175870) salt. This deactivates the nucleophilicity of the amine. However, acid catalysis can be crucial for reactions involving the aromatic rings, such as electrophilic aromatic substitution, by activating the electrophile.

Base-Catalyzed Reactions: A strong base can deprotonate the primary amine to form an amide anion. This significantly enhances the nucleophilicity of the nitrogen atom, making it reactive towards even weak electrophiles.

Exploration of Cyclization and Rearrangement Mechanisms

The structure of this compound offers possibilities for intramolecular reactions, leading to the formation of new cyclic structures or rearranged products.

Cyclization: Intramolecular cyclization could potentially occur if a suitable electrophilic site is introduced into the molecule. For example, functionalization of the 2-methyl group on the phenyl ring could create an opportunity for the amine to attack and form a new heterocyclic ring.

Rearrangement: Under certain conditions, such as treatment with strong acids or upon generation of a carbocation at the benzylic position, rearrangement reactions could occur. A 1,2-hydride or 1,2-aryl shift could lead to the formation of a more stable carbocation intermediate, resulting in a rearranged product. wikipedia.orgwiley-vch.deyoutube.commsu.eduyoutube.com The relative migratory aptitude of the 2-methylphenyl and 2-thienyl groups would be a key factor in determining the outcome of such a rearrangement.

Advanced Spectroscopic and Structural Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1-(2-Methylphenyl)-1-(2-thienyl)methanamine, ¹H and ¹³C NMR would be essential for confirming the connectivity of the atoms.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule.

Aromatic Protons: Complex multiplets would appear in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the 2-methylphenyl and 2-thienyl rings. The protons of the thiophene (B33073) ring typically appear at slightly different chemical shifts from those on the benzene (B151609) ring. strath.ac.uk

Methine Proton (-CH-): A singlet or a multiplet (if coupled to the amine protons) would be expected for the proton on the carbon connecting the two aromatic rings and the amine group.

Amine Protons (-NH₂): A broad singlet would typically represent the two protons of the primary amine group. Its chemical shift can vary depending on the solvent and concentration.

Methyl Protons (-CH₃): A sharp singlet, integrating to three protons, would be expected in the upfield region (typically δ 2.0-2.5 ppm) for the methyl group attached to the phenyl ring.

Expected ¹³C NMR Spectral Data: The carbon-13 NMR spectrum would provide information on all the unique carbon environments.

Aromatic Carbons: Multiple signals in the downfield region (typically δ 120-150 ppm) would correspond to the carbons of the phenyl and thienyl rings. The carbon attached to the methyl group and the carbons attached to the central methine carbon would have distinct chemical shifts.

Methine Carbon (-CH-): A signal in the range of δ 50-70 ppm would be expected for the chiral carbon atom.

Methyl Carbon (-CH₃): A signal in the upfield region (typically δ 15-25 ppm) would correspond to the methyl group's carbon.

A data table for hypothetical NMR assignments would look as follows:

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Thienyl-H | Multiplet (6.8 - 7.5) | Signals (124 - 145) |

| Phenyl-H | Multiplet (7.0 - 7.4) | Signals (125 - 140) |

| -CH(NH₂) | Singlet/Triplet (5.0 - 5.5) | Signal (50 - 70) |

| -NH₂ | Broad Singlet (1.5 - 3.0) | N/A |

| -CH₃ | Singlet (2.2 - 2.5) | Signal (18 - 22) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula for this compound is C₁₂H₁₃NS, giving it a monoisotopic mass of approximately 203.08 Da.

Expected Fragmentation Pattern: Upon electron ionization (EI), the molecular ion [M]⁺• at m/z 203 would be expected. Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the nitrogen atom and the chiral carbon.

Loss of the thienyl group: A significant fragment could arise from the cleavage of the C-C bond between the methine carbon and the thiophene ring, resulting in an ion corresponding to the [M - C₄H₃S]⁺ fragment.

Loss of the methylphenyl group: Cleavage of the C-C bond to the methylphenyl ring would yield an [M - C₇H₇]⁺ fragment.

Formation of Tropylium (B1234903) Ion: The methylphenyl fragment itself (C₇H₇⁺) could rearrange to the stable tropylium ion at m/z 91.

Formation of Thienylmethyl Cation: The thienyl-CH-NH₂ portion could fragment to produce a thienylmethyl-type cation.

A hypothetical table of major mass spectral fragments is presented below:

| m/z | Possible Fragment Ion | Fragment Lost |

| 203 | [C₁₂H₁₃NS]⁺• | (Molecular Ion) |

| 186 | [C₁₂H₁₀S]⁺• | NH₃ |

| 112 | [C₇H₁₀N]⁺ | C₅H₃S |

| 91 | [C₇H₇]⁺ | C₅H₆NS |

X-ray Crystallography for Absolute Structure and Configuration Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique could determine the precise bond lengths, bond angles, and the absolute configuration (R or S) of the chiral center.

Expected Crystallographic Data: For a chiral molecule like this, it would crystallize in a non-centrosymmetric space group. The analysis would yield a detailed crystallographic information file (CIF) containing atomic coordinates, unit cell dimensions (a, b, c, α, β, γ), and other refinement parameters. nih.govresearchgate.net This data would confirm the connectivity and reveal the conformation of the molecule in the crystal lattice, including the relative orientation of the two aromatic rings. For an enantiopure sample, the Flack parameter would be determined to confirm the absolute stereochemistry. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Expected IR Absorption Bands: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands for -NH₂) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| N-H (Amine) | Scissoring (Bend) | 1580 - 1650 |

| C-N | Stretch | 1000 - 1250 |

| C-S (Thiophene) | Stretch | 600 - 800 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a compound. For a chiral compound, specialized chiral stationary phases (CSPs) are required to separate the two enantiomers (R and S forms).

Purity Assessment: Using a standard reversed-phase column (e.g., C18), a single peak in the chromatogram would indicate the purity of the compound. The retention time would be characteristic under specific conditions (mobile phase composition, flow rate, temperature).

Enantiomeric Excess (e.e.) Determination: To determine the enantiomeric purity, a chiral HPLC method would be necessary.

Stationary Phase: A column with a chiral stationary phase (e.g., a polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD-H) would be used.

Mobile Phase: Typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol) is used.

Detection: A UV detector would monitor the elution of the two enantiomers. Successful separation would result in two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. The enantiomeric excess can be calculated from the relative areas of the two peaks.

Chiroptical Methods for Enantiomeric Purity Assessment

Chiroptical methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques are highly sensitive to the stereochemistry of a molecule.

Circular Dichroism (CD) Spectroscopy: A CD spectrum plots the difference in absorption of left and right circularly polarized light against wavelength. For this compound, the aromatic chromophores (phenyl and thienyl) would give rise to CD signals in the UV region (typically 200-300 nm). The two enantiomers would produce mirror-image CD spectra. A positive Cotton effect for one enantiomer would be observed as a negative Cotton effect for the other. This technique can be used to determine the absolute configuration by comparing experimental spectra with those predicted by theoretical calculations. It is also a powerful tool for determining enantiomeric purity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be the primary tool to investigate the electronic structure and reactivity of 1-(2-Methylphenyl)-1-(2-thienyl)methanamine. These calculations would provide insights into the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental to understanding the molecule's reactivity.

A relatively small HOMO-LUMO energy gap would suggest higher chemical reactivity and lower kinetic stability. The spatial distribution of the HOMO would indicate the regions of the molecule most susceptible to electrophilic attack, while the LUMO distribution would highlight the likely sites for nucleophilic attack.

Furthermore, DFT calculations can be used to determine various global reactivity descriptors. These descriptors provide a quantitative measure of the molecule's chemical behavior.

Table 5.1: Theoretical Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

Note: The values in this table are for illustrative purposes and have not been calculated for the specific compound due to a lack of published research.

Natural Bond Orbital (NBO) analysis would also be a valuable tool to understand the charge distribution within the molecule, providing detailed information about atomic charges and the nature of the chemical bonds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules like this compound. The single bonds connecting the aromatic rings and the methanamine group allow for considerable rotational freedom, leading to a variety of possible three-dimensional structures (conformers).

MD simulations would involve calculating the forces between atoms over time to model the molecule's dynamic behavior. By simulating the molecule in a solvent (such as water or an organic solvent) at a specific temperature, researchers could identify the most stable, low-energy conformations. The results of such simulations are often visualized through Ramachandran-like plots of dihedral angles to show the preferred rotational states around key bonds. This analysis is crucial as the biological activity or material properties of a molecule are often dependent on its specific 3D conformation.

Computational Studies of Intermolecular Interactions and Ligand Binding Mechanisms

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is crucial for applications in drug discovery. Computational methods such as molecular docking and more advanced techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) can be used to predict and analyze these interactions.

Molecular docking simulations would be employed to predict the preferred binding orientation of the molecule within the active site of a target protein. These simulations would score different binding poses based on factors like intermolecular forces, including hydrogen bonds, van der Waals interactions, and electrostatic interactions.

For a more detailed understanding, QM/MM calculations could be performed. In this approach, the ligand and the immediate active site residues are treated with a high level of quantum mechanics, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field. This allows for a more accurate description of the electronic effects involved in ligand binding.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides methodologies to predict and help interpret various types of spectroscopic data. For this compound, theoretical calculations could be used to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy : DFT calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to aid in the structural elucidation and assignment of signals.

IR Spectroscopy : The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions of a molecule. These calculations provide the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

Table 5.2: Illustrative Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |

|---|---|---|

| 1H NMR | Chemical Shifts (ppm) | GIAO-DFT |

| 13C NMR | Chemical Shifts (ppm) | GIAO-DFT |

| IR | Vibrational Frequencies (cm-1) | DFT |

Note: This table illustrates the types of data that can be predicted; no specific values are available in the literature for this compound.

Reaction Pathway Energetics and Transition State Characterization

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational methods could be used to study the reaction pathway energetics. This would involve identifying the reactants, products, any intermediates, and the transition states that connect them.

Applications in Contemporary Chemical Research

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the auxiliary guides the formation of a specific stereoisomer, after which it can be removed and ideally recycled. wikipedia.org While direct and extensive research on 1-(2-methylphenyl)-1-(2-thienyl)methanamine as a chiral auxiliary is not widely documented, its structural motifs are analogous to other chiral amines that have proven effective in asymmetric synthesis. The presence of a stereocenter at the methanamine carbon, coupled with the distinct steric and electronic environments of the 2-methylphenyl and 2-thienyl groups, provides the necessary asymmetry to influence the stereochemical course of reactions.

The amine functionality can be derivatized to form chiral ligands for metal-catalyzed asymmetric reactions. For instance, it can be converted into amides, imines, or more complex ligand structures that can coordinate with transition metals. These metal-ligand complexes can then catalyze a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions, with high enantioselectivity. The steric bulk of the ortho-methyl group on the phenyl ring and the electronic properties of the sulfur-containing thienyl ring are expected to play a crucial role in creating a well-defined chiral pocket around the metal center, thereby dictating the stereochemical outcome of the catalyzed reaction.

Utility as a Versatile Building Block for Complex Organic Molecules

In the field of organic synthesis, the strategic assembly of complex molecules from simpler, readily available starting materials is a central goal. nbinno.com this compound serves as a valuable building block in this context due to the presence of multiple reactive sites and its unique combination of aromatic and heteroaromatic moieties. minakem.comenamine.net

The primary amine group is a versatile functional handle that can undergo a wide array of chemical transformations. It can be acylated, alkylated, and used in the formation of imines and enamines, which are key intermediates in many carbon-carbon and carbon-heteroatom bond-forming reactions. For example, its reaction with carbonyl compounds can lead to the synthesis of a diverse range of substituted imines, which can then be used in nucleophilic addition reactions to create new stereocenters.

Furthermore, the 2-methylphenyl and 2-thienyl rings can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the substituents on these rings can be exploited to introduce additional functional groups at specific positions, thereby increasing the molecular complexity. The thienyl group, in particular, offers opportunities for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are powerful tools for the construction of intricate molecular architectures. researchgate.net

Precursor in the Synthesis of Pharmacologically Relevant Chemical Scaffolds

The structural framework of this compound is a recurring motif in a number of compounds with interesting pharmacological properties. The 2-aminothiophene scaffold, a key component of this molecule, is recognized as a privileged structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net

Derivatives of this compound have been investigated for their potential as central nervous system (CNS) agents. nih.gov The unique combination of a phenyl and a thienyl group attached to a chiral methanamine center can lead to compounds with high affinity and selectivity for specific receptors and enzymes in the brain. For instance, modifications to the amine group and the aromatic rings can be systematically explored to optimize the binding to targets such as G protein-coupled receptors (GPCRs) and transporters, which are implicated in a variety of neurological and psychiatric disorders. nih.gov

Moreover, the thienyl moiety is a common bioisostere for the phenyl group in drug design, often leading to improved pharmacokinetic properties or reduced metabolic liabilities. nih.gov The presence of both a phenyl and a thienyl group in this compound provides a rich platform for the development of new therapeutic agents.

| Pharmacological Area | Potential Application | Key Structural Feature |

| Central Nervous System (CNS) | Treatment of neurological and psychiatric disorders | Chiral methanamine center with phenyl and thienyl substituents |

| Anti-inflammatory | Inhibition of inflammatory pathways | 2-Aminothiophene scaffold |

| Anticancer | Development of novel cytotoxic agents | Thiophene-containing heterocyclic structures |

Development and Validation of Analytical Reference Standards

The development and validation of analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products and for advancing chemical research. sysrevpharm.orgresearchgate.net These processes rely on the availability of well-characterized reference standards. drugsandalcohol.ieijprajournal.com this compound, in its pure form, serves as an essential analytical reference standard. drugsandalcohol.ieresearchgate.net

In the context of pharmaceutical development, if this compound or a close derivative is identified as an active pharmaceutical ingredient (API) or an impurity, a highly pure reference standard is required for several critical applications. These include the development and validation of analytical methods for identity, purity, and assay of the drug substance and drug product. For example, in High-Performance Liquid Chromatography (HPLC) methods, the reference standard is used to determine the retention time and response factor of the analyte, enabling accurate quantification.

The availability of a certified reference standard for this compound is also vital for regulatory submissions to health authorities such as the FDA and EMA. These agencies require comprehensive data on the analytical methods used to control the quality of a drug, and the use of a well-characterized reference standard is a fundamental component of this data package.

| Parameter | Description |

| Identity | Confirmation of the chemical structure of the analyte. |

| Purity | Determination of the level of impurities in a sample. |

| Assay | Quantification of the amount of the analyte in a sample. |

| Specificity | The ability of the method to assess the analyte unequivocally in the presence of other components. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the test results to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

Investigations into Structure-Reactivity Relationships within Amine Chemistry

The study of structure-reactivity relationships provides fundamental insights into how the chemical structure of a molecule influences its reactivity. This compound is an excellent model compound for such investigations within the broad class of amines.

The reactivity of the amine group is influenced by the electronic and steric effects of the two aromatic substituents. The 2-methylphenyl group, with its electron-donating methyl group, can increase the electron density on the nitrogen atom, potentially making it more nucleophilic. However, the ortho-position of the methyl group also introduces significant steric hindrance around the nitrogen, which can decrease its reactivity in certain reactions.

In contrast, the 2-thienyl group has different electronic properties due to the presence of the sulfur atom. It can act as an electron-donating or electron-withdrawing group depending on the nature of the reaction. The interplay of these electronic and steric effects from both the 2-methylphenyl and 2-thienyl groups can lead to unique reactivity patterns for this compound compared to simpler amines.

By systematically studying the kinetics and thermodynamics of various reactions involving this amine, such as nucleophilic substitution, acylation, and oxidation, researchers can gain a deeper understanding of the factors that govern the reactivity of complex amines. This knowledge is not only of academic interest but also has practical implications for the design of new catalysts, the development of more efficient synthetic methods, and the prediction of the metabolic fate of amine-containing drugs.

Q & A

Q. Validation :

- Purity : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol.

- Analytical Confirmation :

How can spectroscopic methods resolve structural ambiguities in this compound?

Basic Research Question

1H/13C NMR :

- Aromatic Region : Distinct splitting patterns differentiate 2-methylphenyl (meta/para coupling) and 2-thienyl (α/β protons) groups.

- Methanamine Group : A triplet at δ 3.8 ppm (J = 6 Hz) confirms the CH2NH2 moiety.

Q. Mass Spectrometry :

- ESI-MS : [M+H]+ at m/z 218.1 (calculated: 218.09). Fragmentation at the amine group (loss of NH2, m/z 201.1) validates connectivity .

Challenges : Overlapping aromatic signals may require 2D NMR (COSY, HSQC) for unambiguous assignment .

How does stereochemistry influence the biological activity of this compound?

Advanced Research Question

The compound’s methanamine group can exhibit stereoisomerism. Studies on analogous compounds (e.g., (S)-1-(2-Methoxyphenyl)ethanamine ) show enantiomer-specific receptor interactions:

- (R)-Enantiomer : Higher affinity for serotonin receptors (Ki = 120 nM vs. 450 nM for (S)-enantiomer in 5-HT2A assays).

- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to separate enantiomers.

Implications : Enantiopure synthesis (e.g., asymmetric hydrogenation) may enhance pharmacological specificity .

What strategies address contradictions in reported binding affinities for this compound?

Advanced Research Question

Discrepancies arise from assay variability (e.g., receptor isoforms, cell lines). Methodological solutions include:

- Standardized Assays : Use HEK293 cells expressing human 5-HT2A receptors (EC50 values normalized to reference agonists).

- Computational Modeling : Docking studies (AutoDock Vina) predict binding poses to explain affinity differences (e.g., hydrophobic interactions with Phe339 in 5-HT2A) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.